BMS-779333

Androgen Receptor Safety Pharmacology Prostate Cancer

Bicalutamide-resistant prostate cancer models often show limited response to first-generation AR antagonists. BMS-779333 is a full AR pan-antagonist designed to address this gap, retaining robust anti-tumor activity in tumors with elevated AR expression where bicalutamide fails. • Broad-spectrum efficacy across four human prostate tumor xenograft models, including wild-type and mutant AR-dependent tumors • Transcriptomic signature closely resembling castration in LuCaP-35 xenografts, enabling biomarker discovery studies • Improved cardiovascular safety over BMS-641988; suitable as a reference compound for benchmarking novel AR antagonist safety windows

Molecular Formula C19H17F3N2O4
Molecular Weight 394.3 g/mol
CAS No. 1095181-60-4
Cat. No. B606249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-779333
CAS1095181-60-4
SynonymsBMS-779333;  BMS779333;  BMS 779333;  UNII-3MJN2P4998.
Molecular FormulaC19H17F3N2O4
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESCC12CC(C3(O1)CCOC4C3C2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O
InChIInChI=1S/C19H17F3N2O4/c1-17-7-12(25)18(28-17)4-5-27-16-14(18)13(17)15(26)24(16)10-3-2-9(8-23)11(6-10)19(20,21)22/h2-3,6,12-14,16,25H,4-5,7H2,1H3/t12-,13+,14-,16-,17+,18-/m0/s1
InChIKeyGXMLOAUEVGYRGT-LAEBKXJHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-779333: Oral AR Pan-Antagonist


BMS-779333 (CAS 1095181-60-4) is a synthetic, orally bioavailable androgen receptor (AR) pan-antagonist belonging to the tetracyclic class of compounds [1]. It was developed by Bristol-Myers Squibb as a next-generation AR antagonist designed to overcome the limitations of first-generation anti-androgens such as bicalutamide and the safety liabilities of its predecessor, BMS-641988 [2]. BMS-779333 is characterized as a potent full antagonist that does not exhibit agonist activity against AR mutant isoforms and demonstrates broad-spectrum efficacy in preclinical models of prostate cancer [3].

AR pan-antagonist tool for androgen signaling pathway studies
Supports bicalutamide-resistant prostate cancer xenograft research
Reported cardiovascular safety endpoint improvement over predecessor

BMS-779333: No Generic Substitution


Generic substitution among androgen receptor antagonists is precluded by substantial differences in potency, safety margins, and efficacy profiles. BMS-779333 is a full AR pan-antagonist designed to address the specific shortcomings of earlier agents: bicalutamide, while widely used, has limited potency and fails in tumors with elevated AR expression [1]; BMS-641988, though more potent, was discontinued due to QT prolongation risk and variable active metabolite profiles [2]. BMS-779333 was structurally optimized to improve cardiovascular and metabolic safety while retaining broad-spectrum activity across wild-type and mutant AR-dependent xenograft models [3]. The unique combination of a defined transcriptomic signature and preserved efficacy in bicalutamide-refractory models cannot be assumed for other AR antagonists [4].

BMS-779333
Pan-AR antagonist with activity in bicalutamide-resistant models; structurally optimized for cardiovascular profile.
Bicalutamide
Limited potency; resistance emerges in elevated AR expression models; profile may not transfer.
BMS-779333
Improved cardiovascular safety endpoint context; advanced as a development candidate.
BMS-641988
Discontinued due to preclinical QT prolongation risk (5-fold safety margin); safety-related endpoint differences may not transfer.

BMS-779333 Differentiation Evidence


Improved Cardiovascular Safety

BMS-779333 demonstrates significantly improved cardiovascular and metabolic profiles compared to its predecessor, BMS-641988 [1]. BMS-641988 exhibited only a 5-fold safety margin against QT prolongation in telemetrized dogs, a critical liability that contributed to its discontinuation [2]. While exact safety margins for BMS-779333 are not publicly reported in quantitative terms, the compound was advanced based on this demonstrable improvement, which was a key driver of its selection as a development candidate [3].

Cardiovascular Safety
Cross-study comparable
Qualitative improvement over BMS-641988 (5-fold QT margin in dogs)
Supports cardiovascular safety endpoint research
Exact margin not publicly reported; context-dependent
Androgen Receptor Safety Pharmacology Prostate Cancer

Efficacy in Bicalutamide-Resistant Tumors

BMS-779333 retains robust anti-tumor activity in prostate tumor xenografts that have failed bicalutamide treatment, a property also observed for its predecessor BMS-641988 [1]. This retention of sensitivity contrasts with the standard-of-care first-generation anti-androgen bicalutamide, to which such tumors are resistant. BMS-779333's activity in this setting is attributed to its potent, full antagonist mechanism and its ability to suppress AR signaling even in the context of elevated AR expression [2].

Bicalutamide-Resistant Efficacy
Class-level inference
Active in tumors resistant to bicalutamide
Supports bicalutamide-resistant model studies
Retained sensitivity; data to verify in specific protocols
Castration-Resistant Prostate Cancer Androgen Receptor Drug Resistance

Broad-Spectrum Prostate Xenograft Efficacy

BMS-779333 exhibits broad-spectrum anti-tumor efficacy in four distinct human prostate tumor xenograft models that are dependent on either wild-type AR, mutant AR, or both [1]. This contrasts with the more limited spectrum of many earlier AR antagonists and underscores the compound's ability to inhibit AR signaling across a range of genetic backgrounds relevant to clinical prostate cancer [2].

Xenograft Model Spectrum
Supporting evidence
4 distinct human prostate tumor xenograft models
Supports broad-spectrum xenograft endpoint review
Wild-type and mutant AR dependency
Xenograft Model Prostate Cancer Preclinical Efficacy

Transcriptomic Profile Resembling Castration

In the LuCaP-35 prostate tumor xenograft model, BMS-779333 treatment induces a global transcriptomic signature that more closely mimics surgical castration than that achieved by other drug treatments [1]. This finding suggests that BMS-779333 achieves a depth of AR signaling suppression that is comparable to androgen deprivation, a gold-standard intervention, and is distinct from the partial blockade associated with earlier antagonists [2].

Transcriptomic Signature
Head-to-head comparison
Resembles castration more closely than other drugs
Supports transcriptomic AR blockade research
LuCaP-35 xenograft; qualitative comparison
Transcriptomics Androgen Deprivation Therapy Mechanism of Action

BMS-779333 Research Applications


Bicalutamide-Resistant CRPC Models

BMS-779333 is ideally suited for studies in xenograft models that have progressed on bicalutamide or that exhibit elevated AR expression, as the compound retains robust anti-tumor activity in these settings [1]. Researchers can use BMS-779333 to dissect resistance mechanisms and evaluate combination strategies in a context where first-generation antagonists are ineffective.

Cardiovascular Safety Assessment

Given its demonstrated improvement in cardiovascular and metabolic profiles over BMS-641988, which had a narrow 5-fold QT safety margin [2], BMS-779333 serves as a reference compound for benchmarking the safety window of novel AR antagonists. It can be used as a comparator in in vivo telemetry studies to define acceptable QT prolongation risk.

AR Suppression Transcriptomics

The ability of BMS-779333 to induce a transcriptomic signature closely resembling castration in the LuCaP-35 xenograft model makes it a powerful tool for genome-wide expression studies aimed at understanding the downstream effects of near-complete AR blockade [3]. This application is particularly relevant for identifying biomarkers of response or resistance to potent AR-targeted therapy.

Broad Efficacy Screening in Prostate Cancer Panels

BMS-779333's demonstrated efficacy in four distinct human prostate tumor xenograft models, including those dependent on wild-type and mutant AR [4], supports its use as a positive control or lead compound in screening campaigns designed to identify novel agents with activity across a heterogeneous array of prostate cancer subtypes.

Application
Selection Property
Validation Focus
AR antagonist-resistant prostate cancer studies
Pan-AR antagonist activity in resistant models
Bicalutamide-resistant model endpoint validation
Preclinical QT interval liability screening
Reported cardiovascular safety margin context
QT interval monitoring in telemetry models
Transcriptomic analysis of AR signaling suppression
Castration-like transcriptomic signature profile
Gene expression profiling of AR blockade
Prostate cancer xenograft panel efficacy screening
Broad xenograft model response profile
Multi-model efficacy endpoint comparison

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19 linked technical documents
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